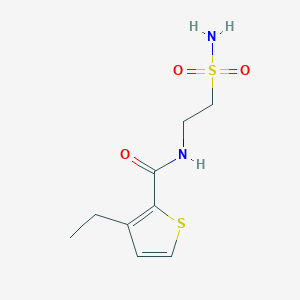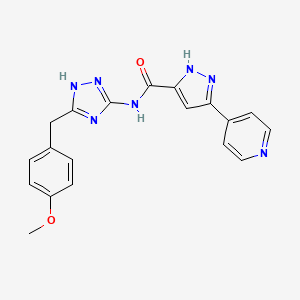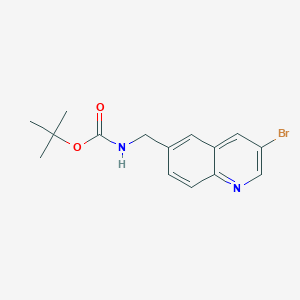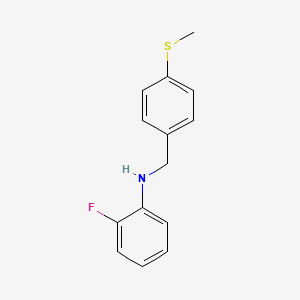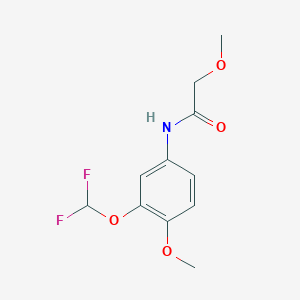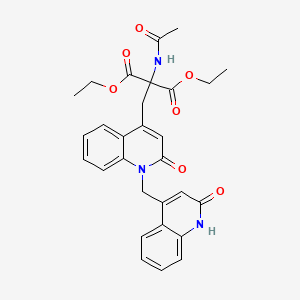
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including amide, ester, and ketone, makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Malonate Group: The diethyl malonate is then introduced through a nucleophilic substitution reaction, where the malonate anion attacks the electrophilic carbon of the quinoline derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce the quinoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinoline ring or the malonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.
科学的研究の応用
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their interactions with biological targets.
作用機序
The mechanism of action of Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-3-yl)methyl)malonate
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-5-yl)methyl)malonate
Uniqueness
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate is unique due to the presence of two quinoline rings, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and organic materials.
特性
分子式 |
C29H29N3O7 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-[[2-oxo-1-[(2-oxo-1H-quinolin-4-yl)methyl]quinolin-4-yl]methyl]propanedioate |
InChI |
InChI=1S/C29H29N3O7/c1-4-38-27(36)29(31-18(3)33,28(37)39-5-2)16-19-15-26(35)32(24-13-9-7-11-22(19)24)17-20-14-25(34)30-23-12-8-6-10-21(20)23/h6-15H,4-5,16-17H2,1-3H3,(H,30,34)(H,31,33) |
InChIキー |
ATQDQKPANJDKRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=O)N(C2=CC=CC=C21)CC3=CC(=O)NC4=CC=CC=C43)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


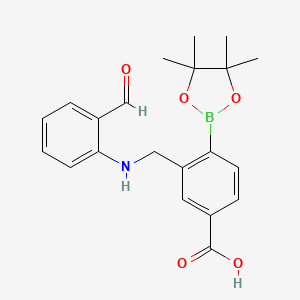
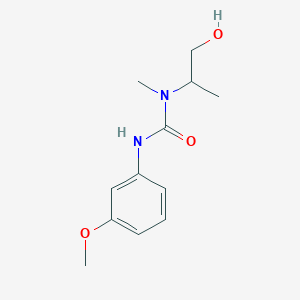
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

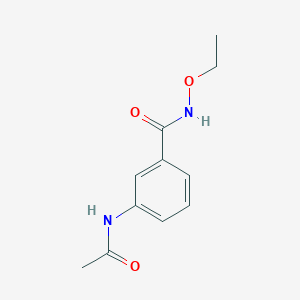
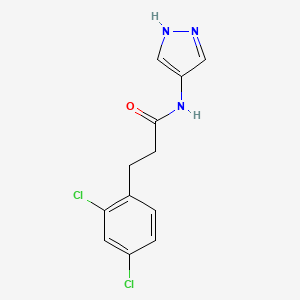
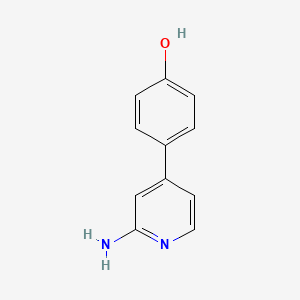
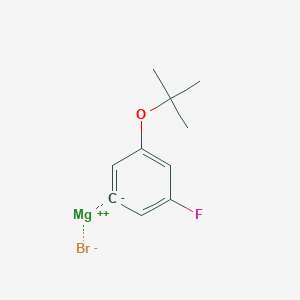
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
